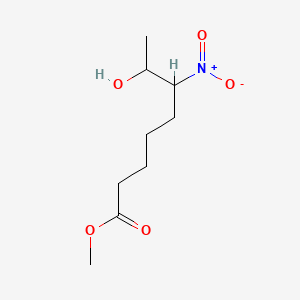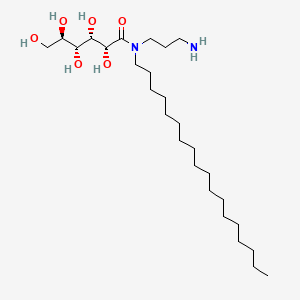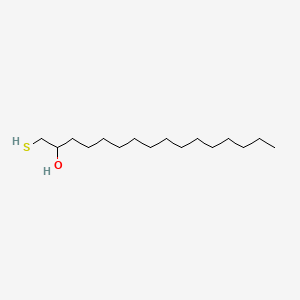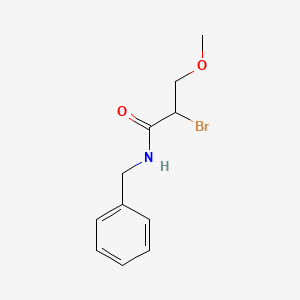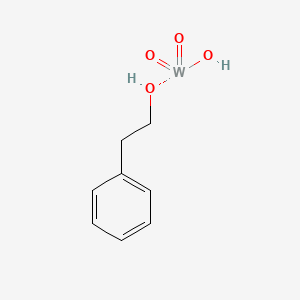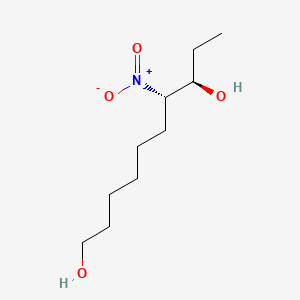
1,8-Decanediol, 7-nitro-, (R*,S*)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Decanediol, 7-nitro-, (R*,S*)- is a chemical compound with the molecular formula C10H21NO4 It is a nitro-substituted decanediol, which means it contains a nitro group (-NO2) attached to the carbon chain
Preparation Methods
The synthesis of 1,8-Decanediol, 7-nitro-, (R*,S*)- typically involves the nitration of 1,8-decanediol. The nitration process can be carried out using nitric acid in the presence of a catalyst. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale nitration reactors and continuous processing techniques to ensure high yield and purity .
Chemical Reactions Analysis
1,8-Decanediol, 7-nitro-, (R*,S*)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
1,8-Decanediol, 7-nitro-, (R*,S*)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 1,8-Decanediol, 7-nitro-, (R*,S*)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1,8-Decanediol, 7-nitro-, (R*,S*)- can be compared with other similar compounds such as:
1,9-Decanediol: Another nitro-substituted decanediol with similar chemical properties but different biological activities.
Syringic Acid: A compound with nitrification inhibition properties, often studied in conjunction with 1,9-decanediol for synergistic effects.
Nitroglycerin: A well-known nitro compound used in medicine, with different chemical structure and applications.
Properties
CAS No. |
138668-15-2 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(7S,8R)-7-nitrodecane-1,8-diol |
InChI |
InChI=1S/C10H21NO4/c1-2-10(13)9(11(14)15)7-5-3-4-6-8-12/h9-10,12-13H,2-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
UTGBPRBRYVTSGJ-VHSXEESVSA-N |
Isomeric SMILES |
CC[C@H]([C@H](CCCCCCO)[N+](=O)[O-])O |
Canonical SMILES |
CCC(C(CCCCCCO)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


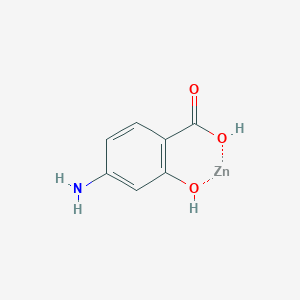
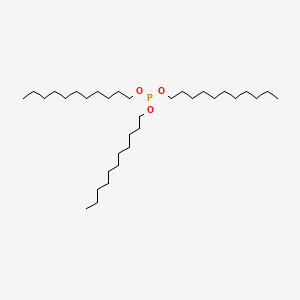

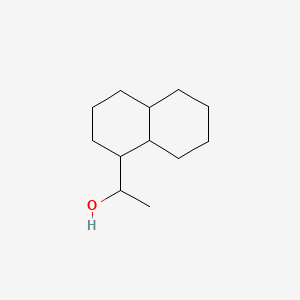
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
